C15H9F3N4O3
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Overview
Description
Chemical Reactions Analysis
C15H9F3N4O3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C15H9F3N4O3: has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
C15H9F3N4O3: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with trifluoromethyl groups and aromatic rings. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
These compounds share some structural similarities but differ in their specific functional groups and applications.
Biological Activity
The compound C15H9F3N4O3 is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its bioactive properties. The presence of fluorine atoms and a coumarin moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The incorporation of the triazole ring into organic molecules has been shown to significantly enhance their antimicrobial properties.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 4 µg/mL | |
Escherichia coli | 8 µg/mL | |
Candida albicans | 16 µg/mL | |
Pseudomonas aeruginosa | >100 µg/mL |
In a study by Bhat et al., various derivatives of this compound were tested against multiple strains of bacteria and fungi, demonstrating significant antimicrobial activity compared to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Triazole derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth.
Case Study: Anticancer Efficacy
A case study explored the effects of this compound on cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that:
- MCF-7 Cells : IC50 value = 10 µM
- A549 Cells : IC50 value = 15 µM
These findings suggest that this compound effectively inhibits cell proliferation in cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring facilitates hydrogen bonding with target proteins, enhancing its bioactivity.
Safety and Toxicity
While the antimicrobial and anticancer activities are promising, it is essential to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, suggesting a favorable safety margin for clinical applications .
Properties
Molecular Formula |
C15H9F3N4O3 |
---|---|
Molecular Weight |
350.25 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C15H9F3N4O3/c16-8-5-7(6-9(17)11(8)18)21-10(23)1-4-22-14(24)12-13(15(22)25)20-3-2-19-12/h2-3,5-6H,1,4H2,(H,21,23) |
InChI Key |
DIPMUAARTCWUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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